Chain-Length Dependent Yield: Superior Synthesis of Perfluoronon-1-ene vs. Shorter Analogs
In a direct comparative study of thermal radical addition to synthesize terminal perfluoroolefins, the yield of the target olefin showed a strong, positive correlation with the chain length of the perfluoroalkyl iodide precursor. The synthesis of Perfluoronon-1-ene (from a C8F17I precursor) achieved a significantly higher preparative yield compared to its C6 and C4 analogs [1].
| Evidence Dimension | Preparative Synthesis Yield |
|---|---|
| Target Compound Data | 74% (from C8F17I precursor at 250°C) |
| Comparator Or Baseline | Perfluoropent-1-ene (C5F10) at 26% (from C4F9I precursor at 200°C) and Perfluorohept-1-ene (C7F14) at 41% (from C6F13I precursor at 250°C) |
| Quantified Difference | A yield increase of 48 percentage points compared to the C4 analog, and a 33 percentage point increase compared to the C6 analog. |
| Conditions | Reaction of perfluoroallyl chloride with perfluoroalkyl iodides (RFI) in an autoclave, thermal initiation. |
Why This Matters
This differential yield directly impacts the cost-efficiency of synthesis, making Perfluoronon-1-ene a more economical choice for large-scale production of this specific chain length compared to synthesizing and then attempting to extend a shorter-chain analog.
- [1] Cirkva, V., Paleta, O., Ameduri, B., & Boutevin, B. (1995). Radical additions to fluoroolefins. Thermal reaction of perfluoroallyl chloride with perfluoroalkyl iodides as a selective synthesis of terminal perfluoroolefins. Journal of Fluorine Chemistry, 75(2), 87-92. View Source
